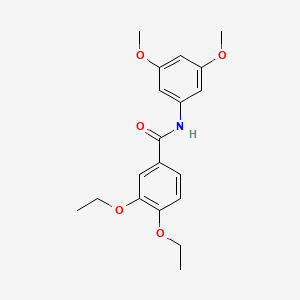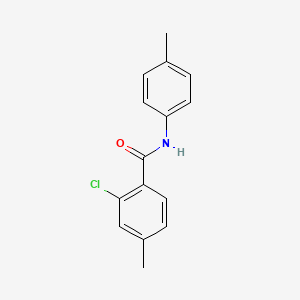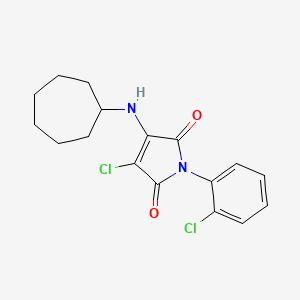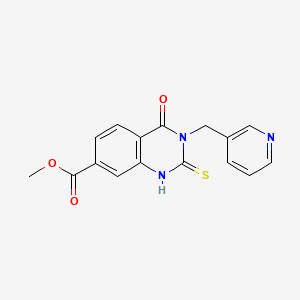![molecular formula C15H12ClN3O3S B5722520 N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide, also known as CNPTA, is a synthetic compound that has been studied for its potential use in scientific research. CNPTA is a thiol-reactive compound that has been shown to inhibit protein disulfide isomerase (PDI), an enzyme that plays a crucial role in protein folding and quality control in the endoplasmic reticulum (ER).
科学的研究の応用
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide has been studied for its potential use in understanding the role of PDI in protein folding and quality control. PDI is a key enzyme in the ER that catalyzes the formation and rearrangement of disulfide bonds in proteins. This compound has been shown to inhibit PDI activity, leading to the accumulation of misfolded proteins in the ER and causing ER stress. This has important implications for the study of protein folding diseases such as Alzheimer's and Parkinson's disease.
作用機序
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide inhibits PDI activity by covalently modifying the active site cysteine residues of PDI. This leads to the disruption of the disulfide bond formation and rearrangement reactions that PDI catalyzes, resulting in the accumulation of misfolded proteins in the ER.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and the unfolded protein response (UPR) in cells. The UPR is a cellular response to ER stress that involves the activation of signaling pathways that help to restore ER homeostasis. However, chronic ER stress can lead to cell death and has been implicated in the pathogenesis of various diseases.
実験室実験の利点と制限
One advantage of using N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide in lab experiments is that it provides a specific and reversible way to inhibit PDI activity. This allows researchers to study the role of PDI in protein folding and quality control without completely disrupting ER homeostasis. However, one limitation of using this compound is that it can induce ER stress and the UPR, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide. One direction is to further investigate the role of PDI in protein folding diseases such as Alzheimer's and Parkinson's disease. Another direction is to develop more specific and potent inhibitors of PDI that can be used to study its function in vivo. Additionally, the use of this compound in drug discovery and development could be explored, as targeting PDI has been shown to have therapeutic potential in various diseases.
合成法
N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide can be synthesized using a multistep process that involves the reaction of 2-chloro-5-nitroaniline with thionyl chloride to form 2-chloro-5-nitrophenyl isothiocyanate. This intermediate is then reacted with 2-phenylacetic acid to form this compound.
特性
IUPAC Name |
N-[(2-chloro-5-nitrophenyl)carbamothioyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S/c16-12-7-6-11(19(21)22)9-13(12)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMOEEUHOKYWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(=S)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)



![N'-{[(4-chloro-2-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5722461.png)


![3,5-dimethoxy-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5722479.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)
![benzyl [(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5722493.png)


